Product packaging for Glutamyl group(Cat. No.:)

Glutamyl group

Cat. No.: B10760016
M. Wt: 132.14 g/mol
InChI Key: KABXUUFDPUOJMW-BYPYZUCNSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The glutamyl group is a fundamental functional moiety derived from the amino acid glutamic acid, playing a pivotal role in numerous biochemical processes. As a key component, it is integral to the structure and function of glutathione (γ-glutamylcysteinylglycine), a critical intracellular antioxidant and detoxifying agent. In research, this reagent is essential for studying the mechanisms of glutamyltransferases, such as Gamma-glutamyl transpeptidase (GGT), enzymes involved in glutathione metabolism, amino acid transport, and drug bioactivation. Its primary research value lies in probing post-translational modifications, where the transfer of a this compound to proteins can alter their function, stability, and localization. Scientists utilize this compound to investigate metabolic pathways, oxidative stress responses, and the biochemical basis of diseases linked to glutathione dysregulation. Furthermore, it serves as a crucial building block in peptide synthesis for creating custom substrates, inhibitors, and probes to dissect complex enzymatic cascades. This high-purity reagent is indispensable for advancing our understanding of cellular redox biology, enzymology, and protein engineering.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NO3+ B10760016 Glutamyl group

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10NO3+

Molecular Weight

132.14 g/mol

IUPAC Name

[(1S)-1-carboxy-4-oxobutyl]azanium

InChI

InChI=1S/C5H9NO3/c6-4(5(8)9)2-1-3-7/h3-4H,1-2,6H2,(H,8,9)/p+1/t4-/m0/s1

InChI Key

KABXUUFDPUOJMW-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)O)[NH3+])C=O

Canonical SMILES

C(CC(C(=O)O)[NH3+])C=O

Origin of Product

United States

The Gamma Glutamyl Moiety: a Fundamental Structural and Functional Unit in Biological Systems

Significance of Gamma-Glutamyl Linkages in Biological Macromolecules and Metabolites

The presence of gamma-glutamyl linkages is a key feature in a diverse array of biological molecules, conferring specific chemical properties and biological functions that are not achievable with the more common alpha-glutamyl bonds. These linkages are crucial for the structure and function of various peptides, proteins, and specialized polymers.

One of the most prominent examples is glutathione (B108866) (GSH) , a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218). The unconventional gamma-linkage between the glutamate and cysteine residues makes glutathione resistant to degradation by most peptidases, which typically cleave alpha-peptide bonds. This stability is essential for its role as a major intracellular antioxidant, protecting cells from oxidative damage. The gamma-glutamyl moiety is central to the function of the enzyme gamma-glutamyltransferase (GGT) , which transfers this group from glutathione to other molecules, playing a key role in the gamma-glutamyl cycle for glutathione synthesis and degradation.

Beyond small molecules, gamma-glutamyl linkages are the building blocks of large biopolymers known as poly-γ-glutamic acid (PGA) . Produced by various microorganisms, particularly Bacillus species, PGA is a homopolymer of glutamic acid units linked via gamma-peptide bonds. This unique structure imparts properties such as high water solubility, biodegradability, and non-toxicity, leading to its use in various commercial applications. In nature, PGA can be composed of D- or L-glutamate monomers, or a copolymer of both, and it serves diverse functions for the producing organisms, including as a component of the bacterial capsule.

Furthermore, the gamma-carboxyl group of glutamate residues within certain proteins can undergo a vital post-translational modification known as gamma-glutamyl carboxylation . This process, catalyzed by the vitamin K-dependent enzyme gamma-glutamyl carboxylase, adds a second carboxyl group to the gamma-carbon of glutamate, forming gamma-carboxyglutamic acid (Gla) . The presence of Gla residues is critical for the function of several proteins, particularly those involved in blood coagulation, such as prothrombin and factors VII, IX, and X. The two adjacent carboxyl groups in Gla create a high-affinity binding site for calcium ions, which is essential for the proper conformation and function of these proteins.

In times of cysteine deficiency, the enzyme γ-glutamyl-cysteine synthetase (γ-GCS) can produce other γ-glutamyl peptides besides glutathione, highlighting the adaptability of this system.

Delineation of Gamma-Glutamyl Linkages versus Alpha-Glutamyl Linkages in Biological Contexts

The fundamental difference between alpha- and gamma-glutamyl linkages lies in the specific carboxyl group of the glutamic acid residue that participates in the peptide bond formation.

Alpha-Glutamyl Linkage: This is the conventional peptide bond formed in proteins during translation. It involves the alpha-carboxyl group (the one adjacent to the alpha-carbon) of one amino acid and the alpha-amino group of the next amino acid. This results in the characteristic linear backbone of proteins.

Gamma-Glutamyl Linkage: This is an isopeptide bond that involves the gamma-carboxyl group located in the side chain of glutamic acid and the amino group of another molecule. This creates a branch point or a different type of polymer backbone compared to the alpha-linked polypeptide chain.

This structural distinction has profound functional consequences:

Resistance to Proteolysis: As mentioned with glutathione, the gamma-glutamyl bond is not recognized by most standard proteases, which are specific for alpha-peptide bonds. This inherent resistance to enzymatic degradation contributes to the biological stability and longevity of molecules containing this linkage.

Structural Flexibility and Properties: In poly-γ-glutamic acid, the repeating gamma-linkages result in a polymer with distinct physical and chemical properties compared to a hypothetical alpha-linked polyglutamate. The presence of a free alpha-carboxyl group on each repeating unit of γ-PGA contributes to its high hydrophilicity and anionic nature.

Specific Biological Recognition: The unique conformation conferred by the gamma-glutamyl linkage is often a prerequisite for specific molecular interactions. For instance, the gamma-carboxyglutamic acid residues in blood clotting factors are specifically recognized by calcium ions, a crucial step in the coagulation cascade. This precise recognition would not be possible with a standard alpha-glutamyl linkage.

The table below summarizes the key distinctions between these two types of linkages:

FeatureAlpha-Glutamyl LinkageGamma-Glutamyl Linkage
Carboxyl Group Involved Alpha-carboxyl groupGamma-carboxyl group (side chain)
Bond Type Standard peptide bondIsopeptide bond
Formation Ribosomal protein synthesisEnzymatic (e.g., GGT, γ-GCS, PGA synthetase)
Susceptibility to Proteases Generally susceptibleGenerally resistant
Examples Proteins, most peptidesGlutathione, Poly-γ-glutamic acid, γ-carboxyglutamic acid modifications
Biological Role Forms the primary structure of proteinsConfers stability, specific binding properties, and unique polymer characteristics

Enzymology of Gamma Glutamyl Group Metabolism: Gamma Glutamyltransferases Ggts

Structural Biology of Gamma-Glutamyltransferases

The structural features of GGTs are central to their function, dictating substrate specificity and catalytic activity. High-resolution crystal structures, primarily from bacterial sources like Escherichia coli, have provided significant insights into the architecture of these enzymes.

Gamma-glutamyltransferases are heterodimeric proteins, composed of a large and a small subunit. These subunits are synthesized as a single inactive precursor polypeptide that undergoes post-translational autocatalytic cleavage to form the mature, active enzyme. The large and small subunits are intricately intertwined, creating a stable structure with a significant surface area buried between them.

GGTs are classified within the N-terminal nucleophile (Ntn) hydrolase superfamily, a large group of enzymes that share a common structural fold and a unique mechanism of activation and catalysis. The defining features of Ntn hydrolases include:

A characteristic αββα-core fold : This structural motif provides the scaffold for the active site.

Autocatalytic processing : Members of this superfamily are synthesized as inactive precursors. They self-cleave to generate a new N-terminal residue on the smaller subunit.

N-terminal catalytic nucleophile : The newly formed N-terminal residue, which is a threonine in the case of GGTs, functions as the primary catalytic nucleophile. The free α-amino group of this same residue acts as a general base to facilitate the nucleophilic attack.

This shared architecture and activation strategy underscore a common evolutionary origin for this diverse family of enzymes, which includes amidophosphoribosyltransferases and aspartylglucosaminidase.

The active site of GGT is located within a deep groove on the surface of the small subunit, at the interface with the large subunit. The catalytic machinery is centered around the N-terminal threonine residue of the small subunit (Thr-381 in human GGT, Thr-391 in E. coli GGT), which is exposed after autocatalytic processing.

The substrate-binding pocket is a well-defined cavity that specifically recognizes the γ-glutamyl moiety of the donor substrate. Several key residues within this pocket are crucial for substrate binding and catalysis. These residues form a network of hydrogen bonds and electrostatic interactions to correctly orient the substrate for the enzymatic reaction. Two glycine (B1666218) residues (Gly-473 and Gly-474 in human GGT) form an "oxyanion hole," which stabilizes the tetrahedral intermediate formed during catalysis.

Table 1: Key Active Site and Substrate Binding Residues in Human and E. coli GGT.

The catalytic function of GGTs involves significant conformational dynamics, particularly concerning a flexible region known as the "lid loop." This loop, which is conserved in eukaryotic and some bacterial GGTs, is positioned over the active site cleft. Structural studies suggest that the lid loop acts as a gate, regulating the access of substrates to the active site.

Upon autocatalytic processing of the GGT precursor, the newly formed C-terminus of the large subunit moves away from the active site. This rearrangement allows the lid loop to fold over the γ-glutamyl binding pocket, effectively shielding it. The movement of this loop is thought to be crucial for catalysis, potentially by trapping the substrate in the active site and preventing the premature hydrolysis of the γ-glutamyl-enzyme intermediate. The absence of this lid loop in some bacterial GGTs, such as that from Bacillus subtilis, has been correlated with a broader substrate specificity, including the ability to process large polymers like poly-γ-glutamic acid. The binding of substrates and inhibitors can induce further conformational changes within the active site, including movement of the residues that form the oxyanion hole, highlighting the dynamic nature of the catalytic process.

Catalytic Mechanisms of Gamma-Glutamyl Transfer and Hydrolysis

GGTs employ a sophisticated two-step catalytic mechanism to achieve the transfer of a γ-glutamyl group from a donor to an acceptor molecule. This process involves the formation of a covalent enzyme intermediate.

The catalytic cycle of GGT is generally described as a modified ping-pong mechanism. It consists of two main steps: acylation and deacylation.

Acylation (Formation of the γ-Glutamyl-Enzyme Intermediate) : The first step involves the binding of the γ-glutamyl donor substrate (e.g., glutathione) to the active site. The catalytic threonine (Thr-381 in humans) then performs a nucleophilic attack on the γ-carbonyl carbon of the substrate's glutamyl moiety. This attack is facilitated by the α-amino group of the same threonine residue, which acts as a general base, abstracting a proton from the threonine's hydroxyl group. This leads to the formation of a tetrahedral intermediate, which is stabilized by the oxyanion hole. The intermediate then collapses, releasing the remainder of the donor molecule (e.g., cysteinyl-glycine) and forming a covalent γ-glutamyl-enzyme intermediate, where the γ-glutamyl group is ester-linked to the catalytic threonine.

Formation and Role of the Gamma-Glutamyl-Enzyme Intermediate

The catalytic mechanism of Gamma-Glutamyltransferases (GGTs) proceeds through a two-step process, often described as a modified ping-pong mechanism, which is centered around the formation of a covalent gamma-glutamyl-enzyme intermediate. This process begins with the acylation step, where a gamma-glutamyl donor substrate, such as glutathione (B108866), binds to the active site of the enzyme. A nucleophilic attack is then initiated by a key residue within the enzyme's active site on the gamma-glutamyl moiety of the donor substrate. This attack leads to the cleavage of the gamma-glutamyl group from the donor molecule and the formation of a covalent bond between this group and the enzyme, creating the gamma-glutamyl-enzyme intermediate. The remaining portion of the donor substrate is then released.

Identification and Role of Catalytic Residues (e.g., Threonine Nucleophile)

The key catalytic residue responsible for the nucleophilic attack and the formation of the gamma-glutamyl-enzyme intermediate in GGTs has been identified as a threonine residue located at the N-terminus of the small subunit of the enzyme. In human GGT, this critical residue is Thr-381, while in Escherichia coli GGT, it is Thr-391. This N-terminal threonine acts as the catalytic nucleophile.

The hydroxyl group (-OH) of this threonine residue initiates the nucleophilic attack on the carbonyl carbon of the gamma-glutamyl moiety of the donor substrate. This leads to the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amides of other conserved residues, such as Gly-473 and Gly-474. The subsequent collapse of this intermediate results in the formation of the covalent gamma-glutamyl-enzyme intermediate, with the gamma-glutamyl group ester-linked to the threonine's hydroxyl group, and the release of the rest of the donor molecule.

The identification of this N-terminal threonine as the catalytic nucleophile places GGTs in the N-terminal nucleophile (Ntn) hydrolase superfamily. This family of enzymes is characterized by the use of an N-terminal residue (serine, threonine, or cysteine) as the primary catalytic nucleophile. The autoproteolytic processing of the GGT precursor protein is a crucial step that exposes this N-terminal threonine, rendering the enzyme catalytically active.

General Acid-Base Catalysis in GGT Mechanisms

The catalytic mechanism of GGTs also involves general acid-base catalysis to facilitate the nucleophilic attack and the breakdown of the tetrahedral intermediate. The α-amino group of the very same N-terminal threonine residue that acts as the nucleophile is thought to play the role of a general base.

In the acylation step, the amino group of the catalytic threonine is proposed to abstract a proton from its own hydroxyl group, thereby increasing the nucleophilicity of the hydroxyl oxygen for its attack on the gamma-glutamyl carbonyl carbon of the substrate. This proton abstraction facilitates the formation of the tetrahedral intermediate.

Subsequently, in what can be considered a general acid catalysis step, the now-protonated amino group can donate a proton to the leaving group (the cysteinyl-glycine portion in the case of glutathione), facilitating its departure and the formation of the gamma-glutamyl-enzyme intermediate. This dual role of the N-terminal threonine's amino group, acting as both a base and an acid at different stages of the reaction, is a key feature of the catalytic mechanism in the Ntn-hydrolase superfamily. This efficient intramolecular catalysis is crucial for the enzyme's high catalytic proficiency.

Substrate and Acceptor Specificities of GGTs

Glutathione and Glutamine as Primary Gamma-Glutamyl Donors

Gamma-Glutamyltransferases exhibit a clear preference for specific gamma-glutamyl donor substrates, with glutathione (GSH) being the principal physiological donor. The enzyme efficiently catalyzes the cleavage of the gamma-glutamyl bond in GSH, initiating its breakdown and the subsequent metabolism of its constituent amino acids. Both the reduced (GSH) and oxidized (GSSG) forms of glutathione can serve as donor substrates.

Kinetic studies have provided insights into the affinity of GGT for these substrates. For human GGT1, the Michaelis constant (Km) for GSH has been reported to be approximately 10.60 µM, and for GSSG, it is around 8.80 µM, indicating a high affinity for both forms.

Glutamine can also act as a gamma-glutamyl donor for GGT, although it is generally considered a less efficient substrate than glutathione. The enzymatic utilization of glutamine involves the formation of a gamma-glutamyl-enzyme intermediate and the release of ammonia. The subsequent reaction can lead to the formation of glutamate (B1630785) through hydrolysis or the synthesis of new gamma-glutamyl peptides if an acceptor amino acid is present.

Amino Acids, Peptides, and Water as Acceptor Molecules

GGTs display broad specificity for acceptor molecules, which can be amino acids, short peptides, or water. The presence and concentration of a suitable acceptor can significantly influence whether the enzymatic reaction proceeds via transpeptidation or hydrolysis.

A variety of L-amino acids can act as acceptors, with some GGTs showing a preference for certain amino acids over others. Dipeptides, such as glycylglycine, are often excellent acceptor substrates and are frequently used in in vitro assays to promote the transpeptidation reaction. The ability of GGT to utilize a wide range of amino acids and peptides as acceptors allows for the synthesis of a diverse array of gamma-glutamyl compounds.

Water can also serve as an acceptor molecule, leading to the hydrolysis of the gamma-glutamyl-enzyme intermediate and the release of free glutamate. The balance between the transpeptidation and hydrolysis reactions is influenced by the availability and affinity of other potential acceptor molecules. In the absence of other suitable acceptors, hydrolysis is the default reaction.

Specificity Towards Gamma-Glutamyl Conjugates and Xenobiotics

A crucial function of GGTs is their role in the metabolism of glutathione S-conjugates, which are formed during the detoxification of a wide range of xenobiotics and endogenous compounds. GGT initiates the breakdown of these conjugates by cleaving the gamma-glutamyl bond, a critical step in the mercapturic acid pathway that ultimately leads to the excretion of these compounds.

The enzyme demonstrates specificity for various glutathione S-conjugates. For instance, leukotriene C4 (LTC4), an inflammatory mediator and a glutathione conjugate, is a substrate for GGT. The metabolism of LTC4 to leukotriene D4 by GGT is a key step in the regulation of inflammatory processes. Kinetic data for human GGT1 shows a Km for LTC4 of 10.8 µM, which is comparable to its affinity for glutathione.

The expression of GGT in certain tissues and tumors can influence the metabolism and efficacy of some drugs that are detoxified via glutathione conjugation. The ability of GGT to process these gamma-glutamyl conjugates highlights its significant role in cellular detoxification and the metabolism of both endogenous and exogenous compounds.

Regulation of GGT Enzyme Activity

The activity of gamma-glutamyltransferases (GGTs) is intricately regulated at multiple levels, ensuring proper function in glutathione homeostasis and related metabolic pathways. This regulation encompasses post-translational modifications that are crucial for enzyme maturation and activation, as well as complex signaling cascades that respond to cellular redox status.

Gamma-glutamyltransferase is synthesized as an inactive single polypeptide precursor, or propeptide, which must undergo post-translational processing to become a functional enzyme. This maturation process involves an intramolecular autocatalytic cleavage, a hallmark of the N-terminal nucleophile (Ntn) hydrolase superfamily to which GGT belongs.

The key event in this activation is the cleavage of the propeptide into a large and a small subunit, which together form the mature, active heterodimeric enzyme. This cleavage is not mediated by an external protease but is an intrinsic property of the GGT molecule itself. The catalytic nucleophile for this processing reaction is the oxygen atom of the side chain of a specific threonine residue (Thr-391 in Escherichia coli GGT), which is also the nucleophile for the subsequent enzymatic reactions catalyzed by the mature enzyme. In human GGT, this critical autocatalytic cleavage is dependent on Threonine-381.

The process begins with an N-O acyl shift at this threonine residue, forming an ester bond. Subsequent hydrolysis of this ester bond results in the separation of the two subunits, with the crucial threonine residue becoming the N-terminal residue of the small subunit. This newly exposed N-terminal threonine is essential for the catalytic activity of the mature GGT.

While the autocatalytic cleavage is an inherent property of the GGT propeptide, its efficiency can be influenced by other post-translational modifications. For instance, in human GGT, co-translational N-glycosylation, specifically at Asparagine 95, is required for the proper folding of the nascent propeptide, which is a prerequisite for subsequent autocatalytic cleavage. Interestingly, while the addition of these N-glycans is crucial for maturation, their retention is not necessary for the function or structural stability of the mature enzyme. When human GGT is expressed in bacteria, which lack the machinery for N-glycosylation, the enzyme fails to autocleave and mature properly.

The functional maturation of GGT is a multi-step process that is tightly regulated to ensure the enzyme is correctly folded, processed, and localized. A critical regulatory factor in the maturation of human GGT is N-glycosylation. The addition of core oligosaccharide units to the nascent GGT polypeptide chain is a requisite step that facilitates the series of events leading to proper folding and subsequent autocatalytic processing into the mature heterodimer. Disruption of the interaction of chaperones like calnexin (B1179193) and calreticulin (B1178941) with the nascent glycopeptide does not prevent the autocleavage, indicating that the glycosylation itself, rather than the subsequent processing of the N-glycans, is the key factor.

The expression and maturation of GGT are also influenced by cellular stress conditions. For example, in preneoplastic hepatocytes, the expression of GGT provides a selective advantage during tumor promotion by agents that deplete intracellular glutathione. This suggests that under conditions of chemical stress, mechanisms are in place to enhance the functional maturation and expression of GGT to support cellular survival.

The expression and activity of GGT are significantly influenced by the cellular redox state, particularly in response to oxidative stress. GGT plays a pivotal role in maintaining glutathione (GSH) homeostasis, a key cellular antioxidant. The induction of GGT expression is a well-documented adaptive response to protect against oxidative and toxic stress. This increased expression facilitates the breakdown of extracellular GSH to provide cysteine, the rate-limiting amino acid for intracellular GSH synthesis.

The regulation of GGT by oxidative stress is complex, involving multiple signaling pathways and transcription factors. Studies have shown that signaling pathways such as Ras, ERK, p38MAPK, and PI3K are involved in the induction of GGT gene expression in response to oxidative stress. Furthermore, redox-sensitive transcription factors, including c-Jun, Nrf2 (Nuclear erythroid 2 p45-related factor 2), and NF-κB, can be activated by oxidants and subsequently bind to promoter regions of the GGT gene to increase its expression.

The GGT gene structure is complex, often with multiple promoters that can be differentially regulated, leading to the generation of several subtypes of GGT mRNAs. The specific GGT mRNA subtypes induced and the signaling pathways involved can vary depending on the cell type and the nature of the oxidative stimulus. For instance, in rat alveolar type II cells, exposure to hypoxia activates different GGT promoters than those active under normal conditions. Similarly, different oxidants can selectively induce specific GGT mRNA subtypes in the rat epididymis.

The role of GGT in redox regulation is multifaceted. While its primary role is considered antioxidant through the provision of precursors for GSH synthesis, GGT activity on the cell surface can also have pro-oxidant effects. The breakdown of extracellular GSH can lead to the production of reactive oxygen species (ROS) in the presence of iron ions, contributing to a pro-oxidant microenvironment that can influence cellular signaling and pathological processes.

Regulatory FactorEffect on GGTKey Findings
Post-Translational Processing Essential for activationInactive propeptide undergoes intramolecular autocatalytic cleavage to form a functional heterodimer.
N-Glycosylation (Asn95) Required for proper folding and subsequent cleavage of the human GGT propeptide. Expression in bacteria, which lack N-glycosylation machinery, results in a failure of the enzyme to autocleave.
Oxidative Stress Induces GGT expression. An adaptive response to replenish intracellular glutathione by providing cysteine.
Signaling Pathways (Ras, ERK, p38MAPK, PI3K) Mediate the induction of GGT gene expression in response to oxidative stress. The specific pathways involved can be cell-type and stimulus-dependent.
Transcription Factors (c-Jun, Nrf2, NF-κB) Activate GGT gene expression by binding to promoter regions. These factors are sensitive to the cellular redox state.

Evolutionary and Phylogenomic Analysis of GGTs

Gamma-glutamyltransferase is a highly conserved enzyme found in all three domains of life: Bacteria, Archaea, and Eukarya. This widespread distribution underscores its fundamental biological importance. The core structure and catalytic mechanism of GGTs are largely conserved, centered around the N-terminal nucleophile (Ntn) hydrolase fold. The active site architecture, including the catalytic threonine residue and the residues forming the oxyanion hole that stabilizes the reaction intermediate, shows a high degree of conservation across different organisms.

Despite this core conservation, phylogenetic analysis of GGT proteins reveals a significant degree of diversification, with sequences segregating into distinct clades that often correspond to their domain of life or specific functional adaptations. This diversification is reflected in variations in substrate specificity, enzyme kinetics, and stability. For example, the binding cavity of GGTs from extremophilic bacteria and archaea tends to be more hydrophobic compared to those from other prokaryotes and eukaryotes, which may be an adaptation to their harsh environments.

The conservation of GGT is not uniform across the entire protein sequence. While the active site and residues crucial for catalysis are highly conserved, other regions of the protein exhibit more variability. This mosaic of conserved and variable regions allows for the retention of the fundamental catalytic function while enabling the evolution of new substrate specificities and regulatory properties.

The evolutionary diversification of GGTs has led to a range of functional adaptations in different organisms. In mammals, GGT is primarily known for its role in glutathione metabolism and the salvage of amino acids. However, in certain pathogenic bacteria, GGT has evolved to become a significant virulence factor.

For instance, in Helicobacter pylori, GGT is associated with the colonization of the gastric mucosa, a critical step in the pathogenesis of ulcers and gastric cancer. In Bacillus anthracis, the causative agent of anthrax, GGT is involved in anchoring the capsule to the bacterial cell wall and in capsule remodeling, which helps the bacterium evade the host immune system.

The functional divergence of GGTs is also evident in organisms that possess multiple GGT genes. For example, some bacteria have two distinct GGT proteins that cluster into different phylogenetic clades, suggesting they may have diverged to acquire different functions or that one was acquired through horizontal gene transfer.

In the context of cancer biology, the expression of GGT in tumors is linked to drug resistance. Tumor cells expressing GGT can utilize extracellular glutathione to maintain high levels of intracellular glutathione, which can detoxify chemotherapeutic agents and protect the cells from oxidative damage induced by therapy. This adaptation provides a significant survival advantage to the cancer cells.

Analysis of functional divergence between different GGT subfamilies has identified specific amino acid residues that are highly conserved within a particular clade but vary between clades. Many of these "clade-specific" residues are located near the active site and are thought to modulate substrate specificity and catalytic efficiency, contributing to the functional diversity observed across the GGT family.

Organism/ContextFunctional Adaptation of GGTSignificance
Mammals Glutathione metabolism, amino acid salvage. Maintenance of cellular redox balance and nutrient recovery.
Helicobacter pylori Virulence factor, aids in gastric mucosa colonization. Contributes to the pathogenesis of ulcers and gastric cancer.
Bacillus anthracis Virulence factor, involved in capsule anchoring and remodeling. Facilitates immune evasion by the bacterium.
Tumor Cells Drug resistance. Enables cancer cells to withstand chemotherapy by maintaining high intracellular glutathione levels.
Extremophiles/Archaea Adaptation to harsh environments. Features such as a more hydrophobic substrate binding cavity may contribute to enzyme stability and function in extreme conditions.

Protein Post Translational Modifications Involving Glutamyl Groups

Protein Glutamylation: Addition of Glutamate (B1630785) Residues

Protein glutamylation is a significant and reversible post-translational modification (PTM) where one or more glutamate residues are added to a substrate protein. creative-proteomics.com This process primarily targets tubulin, the fundamental component of microtubules, but can also modify other proteins such as the Retinitis Pigmentosa GTPase Regulator (RPGR). creative-proteomics.comfrontiersin.org The modification involves the sequential, ATP-dependent addition of glutamate residues to the gamma-carboxyl group of a specific glutamate residue within the target protein's primary sequence. researchgate.netrupress.orgembl.de This creates a structurally distinct branched peptide side chain, with the length and location of these polyglutamate chains being critical determinants of their cellular function. frontiersin.orgresearchgate.net

Molecular Mechanisms of Protein Glutamylation

The molecular mechanism of glutamylation is a two-step enzymatic process involving initiation and elongation. asm.org

Initiation: The process begins when an initiating enzyme adds the first glutamate residue to the γ-carboxyl group of an accessible glutamate on the target protein, forming an isopeptide bond. biorxiv.org

Elongation: Subsequently, elongating enzymes can add further glutamate residues to the newly attached glutamate, creating a polyglutamate side chain. biorxiv.org These chains are typically α-linked. biorxiv.org

This enzymatic cascade allows for the generation of diverse glutamylation patterns on proteins, from the addition of a single glutamate (monoglutamylation) to the formation of long polyglutamate chains. biorxiv.orgmolbiolcell.org This "tubulin code" of modification patterns helps to regulate a wide array of microtubule-dependent cellular activities. molbiolcell.orgnih.gov

Enzymatic Machinery: Tubulin Tyrosine Ligase-Like (TTLL) Family and Pfam 00665 Domain Proteins

The addition of glutamate residues is orchestrated by a specific class of enzymes known as glutamylases. creative-proteomics.com

Tubulin Tyrosine Ligase-Like (TTLL) Family: The primary enzymes responsible for glutamylation belong to the Tubulin Tyrosine Ligase-Like (TTLL) family. creative-proteomics.commolbiolcell.orgnih.gov The human genome encodes thirteen TTLL proteins, which catalyze the addition of glutamates. rupress.orgnih.gov This enzyme family exhibits a high degree of specialization, with different members showing distinct preferences for:

Substrate: Some TTLLs preferentially modify α-tubulin, while others target β-tubulin. embopress.orgresearchgate.net

Activity: TTLL enzymes are categorized as either initiases or elongases. For instance, TTLL1, TTLL4, and TTLL5 are primarily initiating enzymes, whereas TTLL6, TTLL9, and TTLL11 specialize in elongating existing glutamate chains. biorxiv.orgresearchgate.net TTLL7 is noted for its high specificity to β-tubulin. embopress.org

Localization: The spatial restriction of different TTLL enzymes within the cell is a key mechanism for generating specific glutamylation patterns on different microtubule structures. asm.orgembopress.org

Pfam 00665 Domain Proteins: In addition to the well-characterized TTLL family, some proteins containing a Pfam 00665 domain have been identified as potential glutamylases. creative-proteomics.com The Pfam database is a large collection of protein domain families, and domains are often initially classified as a "Domain of Unknown Function" (DUF) until a function is characterized. wikipedia.org The specific roles of Pfam 00665 domain proteins in glutamylation are still an active area of investigation. creative-proteomics.com

Reversibility and Deglutamylation Processes

Protein glutamylation is a dynamic and reversible process, allowing cells to finely tune the modification state of proteins in response to various signals. researchgate.netrupress.orgasm.org The removal of glutamate residues, known as deglutamylation, is catalyzed by a family of enzymes called Cytosolic Carboxypeptidases (CCPs). researchgate.netmolbiolcell.orgontosight.ai

The balance between the glutamylating activity of TTLLs and the deglutamylating activity of CCPs is critical for maintaining cellular homeostasis and ensuring proper protein function. creative-proteomics.com Like the TTLLs, CCP enzymes also exhibit specialization:

CCP1, CCP4, and CCP6 are responsible for shortening the polyglutamate side chains. researchgate.netnih.gov

CCP5 specifically targets and removes the glutamate residue at the branch point, effectively detaching the entire side chain. researchgate.netnih.gov

An interesting asymmetry exists in the substrate preference of these opposing enzymes. TTLL glutamylases preferentially modify tubulin that is already incorporated into microtubule polymers. molbiolcell.orgnih.gov In contrast, CCP deglutamylases, particularly CCP1 and CCP5, act synergistically and preferentially on soluble, unpolymerized tubulin dimers. molbiolcell.orgnih.govmolbiolcell.org This creates a dynamic cycle where glutamylation marks accumulate on stable, long-lived microtubules, and upon depolymerization, the released tubulin is rapidly "reset" to a less-modified state. molbiolcell.orgmolbiolcell.org

Functional Consequences of Protein Glutamylation on Target Proteins

Glutamylation acts as a crucial regulatory signal that modulates the function of target proteins, most notably tubulin, thereby influencing the properties and interactions of the entire microtubule cytoskeleton. creative-proteomics.com

Glutamylation is a hallmark of stable microtubule arrays, such as those found in neuronal axons, centrioles, and the axonemes of cilia and flagella. molbiolcell.orgnih.govnih.gov This has led to the long-held association between glutamylation and microtubule stability. However, recent research has revealed a more nuanced relationship.

Intrinsic Dynamics: In vitro studies using purified components have shown that glutamylation, on its own, does not intrinsically stabilize microtubules. In fact, it has been demonstrated to slow the rate of microtubule growth and increase the frequency of "catastrophes," which are the abrupt transitions from a state of growth to rapid shrinkage. molbiolcell.orgnih.govnih.gov

Recruitment of Effector Proteins: The observed stability of glutamylated microtubules within the cell is therefore believed to result from the recruitment of microtubule-associated proteins (MAPs) and other effector proteins that preferentially bind to glutamylated tubulin. molbiolcell.orgnih.govnih.gov These factors can then protect the microtubule from depolymerization.

Regulation of Severing Enzymes: Glutamylation also modulates the activity of microtubule-severing enzymes like spastin and katanin, which remodel the microtubule network. molbiolcell.orgnih.gov The length of the polyglutamate chain can either enhance or inhibit the severing activity of these enzymes, adding another layer of regulation. molbiolcell.org

Cilia and flagella are microtubule-based organelles whose motility and sensory functions are critically dependent on tubulin glutamylation. creative-proteomics.comasm.orgwvu.edu The axoneme, the structural core of the cilium, is particularly rich in glutamylated tubulin. frontiersin.orgnih.gov

Ciliary Beating: Glutamylation is essential for regulating the complex beating patterns of motile cilia. The asymmetric nature of the ciliary beat, composed of an effective stroke and a recovery stroke, is crucial for generating fluid flow, as seen in the mucociliary clearance mechanism of the respiratory tract. pnas.org Studies have shown that the loss of tubulin glutamylation, for instance by knocking out the enzyme TTLL1, leads to a loss of this beating asymmetry and impairs ciliary function. frontiersin.orgnih.govpnas.org

Intraflagellar Transport (IFT): The assembly and maintenance of cilia depend on a process called intraflagellar transport (IFT), which involves motor proteins moving cargo along the axonemal microtubules. frontiersin.orgembopress.org Glutamylation levels on the axoneme can directly influence IFT by modulating the velocity and processivity of motor proteins like kinesin-2. frontiersin.orgembopress.org

Structural Integrity: A proper balance of glutamylation is necessary for the architectural integrity of the axoneme. Both the excessive addition and the complete loss of glutamylation can lead to structural defects in cilia and flagella, resulting in a class of genetic disorders known as ciliopathies. frontiersin.orgnih.gov

Influence on Intracellular Transport

The post-translational modification of proteins by the addition of glutamyl groups, particularly polyglutamylation, plays a critical role in regulating intracellular transport. This process primarily targets tubulin, the fundamental component of microtubules, which serve as tracks for the movement of various cellular cargoes. creative-proteomics.comportlandpress.com The stability and dynamics of these microtubule tracks are influenced by glutamylation, thereby ensuring the efficient transport of organelles, vesicles, and proteins throughout the cell. creative-proteomics.com

In neurons, which are highly dependent on efficient intracellular transport for their complex functions, polyglutamylation acts as a key regulator of axonal transport. nih.gov Research on cultured hippocampal neurons has demonstrated that an abnormal increase in polyglutamylation, known as hyperglutamylation, leads to a reduction in the motility of various essential cargoes, including mitochondria, lysosomes, and vesicles containing brain-derived neurotrophic factor (BDNF). nih.gov This suggests that a precise level of glutamylation is necessary for optimal transport, and disruptions can lead to impaired neuronal function. nih.gov The regulation of microtubule dynamics through glutamylation is crucial for processes ranging from mitotic spindle formation during cell division to the transport of viral factors during infections. creative-proteomics.comportlandpress.com

Implications for Cellular Signaling Pathways

Glutamyl group modifications are deeply integrated into the complex networks of cellular signaling. creative-proteomics.com These modifications can influence the function of key signaling proteins, thereby altering cellular responses to both external and internal stimuli. creative-proteomics.com Post-translational modifications, including glutamylation, are often triggered by specific cellular signals, leading to dynamic changes in protein function. creative-proteomics.com

The influence of glutamylation extends to various components of signaling pathways:

Receptor Function: Glutamylation can affect the function of cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). These modifications may alter receptor activation, desensitization, and downstream signaling cascades, thereby modulating the cell's response to extracellular signals. creative-proteomics.com

Intracellular Signaling Proteins: Key intracellular signaling molecules like kinases, phosphatases, and adapter proteins can be subject to glutamylation. Such modifications can either activate or inhibit signaling pathways within the cell. creative-proteomics.com

Cytosolic Nucleic Acid Sensing: In the innate immune response, post-translational modifications, including glutamylation of glutamic acid residues, are crucial for regulating the function of cytosolic nucleic acid sensors. This highlights the role of glutamylation in controlling pathways that are fundamental to host defense against pathogens.

Protein methylation, another post-translational modification, often works in concert with or has parallel functions to glutamylation in cellular processes like signal transduction and transcription. mdpi.com The interplay of these modifications creates a complex regulatory network that governs cellular behavior.

Gamma-Carboxylation of Glutamate Residues (Gla)

Gamma-carboxylation is a vital post-translational modification where a carboxyl group is added to the gamma-carbon of specific glutamate (Glu) residues within a protein, converting them into gamma-carboxyglutamate (B555490) (Gla). nih.gov This modification is essential for the biological activity of a number of proteins, particularly those involved in blood coagulation and bone metabolism. wikipedia.org

Enzymatic Catalysis by Vitamin K-Dependent Gamma-Glutamyl Carboxylase

The conversion of Glu to Gla is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX), an integral membrane protein located in the endoplasmic reticulum. nih.govpnas.org This enzymatic reaction is dependent on vitamin K as a cofactor. nih.gov The process involves the oxidation of the hydroquinone (B1673460) form of vitamin K (vitamin KH2) to vitamin K epoxide. wikipedia.orgpnas.org This oxidation provides the energy needed to abstract a hydrogen atom from the γ-carbon of a glutamate residue, creating a carbanion that then reacts with carbon dioxide to form Gla. pnas.orgmdpi.com

The GGCX enzyme specifically recognizes and modifies proteins that contain a γ-carboxylation recognition sequence (γ-CRS), which is often located in the propeptide region of the precursor protein. nih.govashpublications.org This recognition site ensures that only appropriate substrate proteins are carboxylated. ashpublications.org The binding of the propeptide to GGCX induces a conformational change in the enzyme, positioning the glutamate-rich domain of the substrate at the catalytic site for efficient carboxylation. nih.gov

Structural Requirements for Gamma-Carboxylation

For gamma-carboxylation to occur, several structural components and conditions must be met. The primary requirement is the presence of a specific γ-carboxylation recognition site (γ-CRS) within the propeptide of the substrate protein. ashpublications.org This site acts as a docking signal, binding with high affinity to the gamma-glutamyl carboxylase and ensuring the modification of adjacent glutamate residues. nih.govnih.gov

The enzyme itself, GGCX, is an integral membrane protein, and its interaction with the endoplasmic reticulum membrane is important for its function. nih.govnih.gov The catalytic process requires the presence of reduced vitamin K, molecular oxygen, and carbon dioxide as cosubstrates. nih.govuniprot.org While the precise three-dimensional structure of GGCX has been a subject of ongoing research, recent cryogenic electron microscopy studies have provided significant insights. nih.gov These studies show that the binding of the vitamin K-dependent protein's propeptide to GGCX stabilizes transmembrane helices, creating the binding pocket for vitamin K. nih.gov Following vitamin K binding, a key lysine (B10760008) residue (Lys218) in GGCX facilitates the oxidation of vitamin K, which in turn leads to the deprotonation and subsequent carboxylation of glutamate residues. nih.gov

Functional Significance of Gamma-Carboxyglutamate

The addition of a second carboxyl group to glutamate residues to form Gla creates a potent calcium-binding site. lumenlearning.com The two negatively charged carboxylate groups can chelate positively charged calcium ions (Ca²⁺). wikipedia.orglumenlearning.com This calcium-binding capability is the cornerstone of the functional significance of Gla-containing proteins. wikipedia.org

The binding of calcium ions to the Gla domain induces a conformational change in the protein, which is essential for its biological activity. wikipedia.org In the context of blood coagulation, this conformational change allows vitamin K-dependent clotting factors (such as prothrombin, and factors VII, IX, and X) to bind to phospholipid membranes of platelets and damaged blood vessel walls. wikipedia.orgnih.gov This localization is a critical step in the coagulation cascade, and a lack of sufficient gamma-carboxylation results in impaired blood clotting. wikipedia.orgnih.gov

In bone and other tissues, Gla-containing proteins like osteocalcin (B1147995) and matrix Gla protein (MGP) are involved in regulating calcium deposition and bone metabolism. wikipedia.org The Gla residues in these proteins mediate their binding to the calcium phosphate (B84403) mineral hydroxyapatite (B223615) in the bone matrix. ashpublications.org

Evolutionary Perspectives of Gamma-Carboxylation

Gamma-carboxylation is an ancient post-translational modification that is widely distributed throughout the animal kingdom, suggesting its fundamental biological importance. nih.gov While it was first discovered in vertebrates in the context of blood coagulation, the presence of gamma-carboxylated proteins and the GGCX enzyme has been identified in a diverse range of organisms, including invertebrates like the sea squirt (Ciona intestinalis), the fruit fly (Drosophila melanogaster), and marine cone snails (Conus species). nih.govpnas.org

The existence of this modification in animals that lack a vertebrate-style blood clotting system indicates that the original function of gamma-carboxylation was likely not related to hemostasis. nih.gov For instance, cone snails produce a vast array of gamma-carboxylated peptides (conotoxins) that act as potent modulators of ion channels. nih.gov This suggests that gamma-carboxylation evolved as a mechanism for modifying extracellular proteins long before the divergence of mollusks, arthropods, and chordates. nih.gov The genes involved in the vitamin K cycle, such as GGCX and VKORC1, show evidence of evolutionary pressure and adaptation in different species. researchgate.net The conservation of the GGCX enzyme across such a wide evolutionary spectrum underscores its essential role in protein function. hud.ac.uk

Advanced Research Methodologies for Studying Glutamyl Groups

Analytical Techniques for Detection and Quantification of Gamma-Glutamyl Compounds and Enzyme Activity

A variety of analytical methods have been developed to accurately measure the concentration of gamma-glutamyl compounds and the activity of associated enzymes, particularly gamma-glutamyltransferase (GGT). These techniques range from classic colorimetric assays to highly sensitive chromatographic and probe-based approaches.

Spectrophotometric and colorimetric assays represent fundamental tools for quantifying GGT activity due to their simplicity and adaptability to high-throughput screening. A widely used method involves a synthetic substrate, L-γ-glutamyl-p-nitroanilide (γGpNA). In this assay, GGT catalyzes the transfer of the γ-glutamyl group from γGpNA to an acceptor, such as glycylglycine, which liberates the chromogenic product p-nitroaniline (pNA). caymanchem.comabcam.com The rate of pNA formation, which can be measured by the change in absorbance at 410-418 nm, is directly proportional to the GGT activity in the sample. caymanchem.comabcam.com Commercially available kits based on this principle provide a convenient means for detecting GGT activity in various biological samples, including plasma, serum, and tissue lysates. caymanchem.comabcam.com

Another approach is a coupled enzyme assay that utilizes the natural substrate glutathione (B108866). nih.gov In this system, the cysteine released from glutathione by the sequential action of GGT and a second enzyme, leucine (B10760876) aminopeptidase, is detected spectrophotometrically after reacting with ninhydrin (B49086) under acidic conditions. nih.gov This method is particularly useful for enzymological studies on GGT-related enzymes. nih.gov Additionally, gamma-glutamyl cyclotransferase activity can be assayed using γ-glutamyl alanine (B10760859) as a substrate in a coupled reaction with alanine dehydrogenase, where the formation of NADH is monitored spectrophotometrically. nih.gov To ensure specificity, an inhibitor of GGT, such as anthglutin, is often included in the reaction mixture. nih.gov

Table 1: Comparison of Spectrophotometric Assays for Gamma-Glutamyl Enzyme Activity

Assay Type Substrate Detected Product Wavelength Key Features
Direct GGT Assay L-γ-Glutamyl-p-nitroanilide (γGpNA) p-nitroaniline (pNA) 410-418 nm Simple, direct, widely used in commercial kits. caymanchem.comabcam.com
Coupled GGT Assay Glutathione Cysteine (via ninhydrin reaction) Not specified Uses natural substrate, suitable for enzymological studies. nih.gov
Coupled γ-Glutamyl Cyclotransferase Assay γ-Glutamyl alanine NADH Not specified Coupled with alanine dehydrogenase, requires GGT inhibitor for specificity. nih.gov

Chromatographic techniques offer high specificity and sensitivity for the separation and quantification of various γ-glutamyl compounds from complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the quantitative analysis of a wide range of γ-glutamylpeptides. nih.govresearchgate.net This method allows for the simultaneous measurement of numerous peptides and amino acids, providing a comprehensive profile of the γ-glutamylation reaction in vivo and in vitro. nih.govresearchgate.net For instance, HPLC analysis has been successfully used to monitor the catalytic activity of γ-glutamyl transpeptidases by tracking the generation of new compounds from substrates like γ-glutamyl-S-1-propenylcysteine. researchgate.net The synthesis of γ-glutamyl derivatives can also be monitored using HPLC, often after derivatization with reagents like Sanger's reagent. acs.org

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds and certain peptides after derivatization. mdpi.com Studies have shown that γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate (B8496135) during the derivatization process, a factor that must be considered during analysis. nih.govresearchgate.net A two-step derivatization procedure, involving esterification followed by acylation, is often employed to prepare samples for GC-MS analysis. nih.govresearchgate.net This method has been used to study the correlation between γ-glutamyl peptides and volatile aroma compounds in fermented products. mdpi.com

Table 2: Chromatographic Methods for Gamma-Glutamyl Compound Analysis

Technique Analytes Sample Preparation Detection Applications
HPLC-MS/MS γ-Glutamyl peptides, Amino acids Extraction from biological samples (e.g., plasma, liver). nih.govresearchgate.net Mass Spectrometry Characterizing γ-glutamylation reactions, profiling kokumi peptides. nih.govresearchgate.netmdpi.com
GC-MS γ-Glutamyl peptides, Volatile compounds Derivatization (e.g., esterification, acylation). nih.govresearchgate.net Mass Spectrometry Studying peptide conversion, analyzing aroma profiles in fermented foods. mdpi.comnih.govresearchgate.net

Electrochemical biosensors provide a rapid, cost-effective, and highly sensitive alternative for determining GGT activity. rsc.orgrsc.org These methods are based on the principle of converting a biological recognition event into a measurable electrical signal. rsc.org One approach involves the use of a complex formed between copper ions (Cu2+) and glutathione. nih.gov In the absence of GGT, this complex exhibits a distinct voltammetric response. nih.gov However, when GGT is present, it cleaves glutathione, disrupting the formation of the complex on the electrode surface and leading to a decrease in the electrochemical signal. nih.gov

Other electrochemical methods utilize modified electrodes to detect the products of GGT-catalyzed reactions. For example, glutamate (B1630785) oxidase modified electrodes have been used in the development of second-generation biosensors for glutamate, a product of GGT activity. nih.gov Furthermore, activity-based electrochemical probes have been designed for the specific and direct targeting of GGT activity, offering high-affinity sensing platforms. rsc.org These electrochemical techniques are advantageous due to their simplicity, potential for miniaturization, and the small sample volumes required. rsc.org

Fluorescent and responsive probes have emerged as powerful tools for the real-time detection and imaging of GGT activity in living cells and organisms. acs.org These probes are designed to exhibit a change in their fluorescent properties upon interaction with GGT. "Turn-on" or "off-on" probes are initially non-fluorescent or weakly fluorescent and become highly fluorescent after being cleaved by GGT. acs.orgmdpi.comacs.org For example, a substituted rhodamine derivative was designed to be non-emissive in its spirolactam form. mdpi.com Enzymatic cleavage by GGT triggers a ring-opening, leading to a strong fluorescent signal. mdpi.com

Ratiometric fluorescent probes offer an advantage by providing a built-in correction for environmental effects and probe concentration. rsc.org These probes are constructed by linking a GGT-activatable fluorophore with a constantly emitting fluorophore, allowing for the measurement of the ratio of two different emission wavelengths. rsc.org Near-infrared (NIR) fluorescent probes are particularly valuable for in vivo imaging due to their deeper tissue penetration and reduced background autofluorescence. acs.orgmdpi.com Many of these probes utilize a γ-glutamyl group as a recognition moiety, which is attached to a fluorophore, sometimes through a self-immolative linker. acs.orgnih.gov The cleavage of this group by GGT releases the fluorophore, resulting in a detectable signal. acs.orgnih.gov These advanced probes have enabled the visualization of GGT activity in tumor cells and tissues, highlighting their potential in cancer diagnosis. rsc.orgnih.gov

Table 3: Examples of Fluorescent Probes for GGT Detection

Probe Type Mechanism Fluorophore/Reporter Key Features
"Turn-On" Enzymatic cleavage of a γ-glutamyl group triggers fluorescence. mdpi.comacs.org Rhodamine, Dicyanomethylene-4H-pyran (DCM). acs.orgmdpi.com High signal-to-background ratio, suitable for cellular imaging. mdpi.comacs.org
Ratiometric GGT activity changes the ratio of two emission wavelengths. rsc.org BODIPY and a NIR fluorophore. rsc.org Accurate detection independent of probe concentration. rsc.org
Near-Infrared (NIR) GGT-activatable NIR substrate releases a fluorescent reporter. acs.orgnih.gov Hemicyanine, mCy-Cl. acs.orgnih.gov Deep tissue penetration, suitable for in vivo imaging. acs.orgnih.gov

Structural and Biophysical Approaches

Understanding the three-dimensional structure of the enzymes involved in glutamyl group metabolism is crucial for elucidating their catalytic mechanisms and for the rational design of inhibitors.

X-ray crystallography has been instrumental in revealing the high-resolution atomic structures of γ-glutamyltranspeptidases from various organisms, including Escherichia coli. nih.govpnas.orgnih.gov These studies have shown that GGT is a heterodimeric enzyme with a characteristic stacked αββα fold, a feature shared by members of the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.govcreative-enzymes.compnas.org The active site is located in a groove, with a key threonine residue at the N-terminus of the small subunit acting as the catalytic nucleophile. nih.govnih.gov

Crucially, crystallographic studies have successfully trapped and characterized reaction intermediates. By soaking GGT crystals in a solution of glutathione and then flash-cooling them, researchers have captured the γ-glutamyl-enzyme intermediate, where the γ-glutamyl moiety is covalently bonded to the active site threonine. nih.govpnas.orgnih.govspring8.or.jp The structure of the enzyme in complex with the product, L-glutamate, has also been determined. nih.govpnas.orgpnas.org These "snapshots" of the enzyme in action provide a clear structural basis for how the substrate is recognized, processed, and hydrolyzed, revealing the specific amino acid residues essential for binding the γ-glutamyl moiety and for catalysis. nih.govpnas.org

Table 4: Crystallographic Data for E. coli Gamma-Glutamyltranspeptidase

PDB ID Description Resolution (Å) Key Structural Insights
2DBU E. coli GGT 1.95 Revealed the stacked αββα fold and the active site architecture. nih.govpnas.org
2DG5 γ-Glutamyl-enzyme intermediate Not specified Captured the covalent intermediate with the γ-glutamyl moiety bound to Thr-391. nih.gov
Not specified GGT in complex with L-glutamate Not specified Showed how the product L-glutamate is recognized by the enzyme. nih.govpnas.org

Spectroscopic Methods for Conformational and Binding Analysis

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure of glutamyl groups and their interactions with binding partners. These methods provide critical insights into the conformational dynamics that govern biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailed conformational analysis of molecules containing glutamyl groups in solution. nih.govuah.es By measuring nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shifts, researchers can determine the torsion angles (χ1 and χ2) of the glutamate side chain and characterize the distances between its functional groups. nih.govnih.gov For instance, 1H and 13C NMR have been used to study glutamic acid analogues, revealing how substitutions on the carbon backbone influence the population of different conformational states (e.g., trans and gauche forms) in aqueous solutions. uah.esnih.gov Solid-state NMR has also been employed to distinguish between the different oxygen sites in D- and L-glutamic acid, offering insights into bonding arrangements that are lost in solution due to motional averaging. nih.gov Furthermore, NMR has been instrumental in studying the helix-coil transitions in oligopeptides derived from L-glutamate, establishing a clear transition from folded to non-helical forms under specific solvent conditions. acs.org

Circular Dichroism (CD) Spectroscopy is primarily used to analyze the secondary structure of peptides and proteins containing glutamyl residues. nih.govmdpi.com The technique measures the differential absorption of left- and right-circularly polarized light. mdpi.com The far-UV region (180-260 nm) is sensitive to the peptide backbone conformation, providing information on α-helices, β-sheets, and random coils. pnas.orgtudublin.ie For example, α-helices typically show a positive band around 190-195 nm and two negative bands at approximately 208 nm and 222 nm. pnas.org This makes CD spectroscopy particularly useful for monitoring conformational changes, such as helix-coil transitions, in response to environmental factors like pH, temperature, or ligand binding. tudublin.ie While many small peptides may show spectra characteristic of a disordered structure, CD has been effectively used to identify stable β-turn structures in cyclic tetrapeptides containing glutamic acid. pnas.orgrsc.org

Fluorescence Spectroscopy is a highly sensitive technique for monitoring binding events and associated conformational changes. embopress.org It often relies on the intrinsic fluorescence of tryptophan residues within a protein or the use of extrinsic fluorescent probes. researchgate.netresearchgate.net When a glutamyl-containing ligand binds to a protein, it can cause a change in the local environment of a tryptophan residue, leading to a quenching of its fluorescence or a shift in its emission maximum. researchgate.netresearchgate.net This phenomenon has been used to study the binding of substrates like tRNA(Glu) and ATP to glutamyl-tRNA synthetase. researchgate.net Additionally, fluorescent probes have been designed where the cleavage of a γ-glutamyl bond by an enzyme like γ-glutamyltranspeptidase (GGT) triggers a significant increase in fluorescence, allowing for the sensitive detection of enzymatic activity. researchgate.net

Table 1: Spectroscopic Techniques for this compound Analysis

Spectroscopic Method Information Provided Typical Application Examples Key Findings
NMR Spectroscopy Detailed 3D conformation, torsion angles, intermolecular distances, dynamics. nih.govuah.es Conformational analysis of glutamic acid analogues; uah.esresearchgate.netnih.gov study of helix-coil transitions in poly-L-glutamate. acs.org Defines populations of trans and gauche conformers; identifies influence of substituents on conformation. nih.gov
Circular Dichroism (CD) Secondary structure content (α-helix, β-sheet, random coil), conformational changes. nih.govmdpi.com Monitoring folding of glutamyl-containing peptides; tudublin.ie assessing peptide stability. rsc.org Detects transitions between folded and unfolded states; quantifies secondary structure elements. pnas.org
Fluorescence Spectroscopy Ligand binding affinity, binding kinetics, detection of enzymatic activity. embopress.orgresearchgate.net Measuring tRNA and ATP binding to glutamyl-tRNA synthetase; researchgate.net detecting γ-glutamyltranspeptidase activity with fluorescent probes. researchgate.net Determines binding constants (Kd); enables high-sensitivity assays for enzyme activity. researchgate.netresearchgate.net

Computational and Theoretical Investigations of this compound Chemistry and Enzymatic Reactions

Computational methods provide powerful tools to investigate the chemistry of glutamyl groups at an atomic level, offering insights that are often inaccessible through experimental techniques alone. These approaches are crucial for understanding enzymatic reaction mechanisms, conformational dynamics, and the principles of molecular recognition.

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Mechanisms

QM/MM simulations are a hybrid approach ideal for studying enzymatic reactions. nih.govnih.gov A small, chemically active region of the system, such as the enzyme's active site containing the glutamyl substrate and key catalytic residues, is treated with high-accuracy quantum mechanics (QM). The rest of the protein and solvent environment is described by a more computationally efficient molecular mechanics (MM) force field. This method allows for the detailed investigation of bond-breaking and bond-forming events.

QM/MM studies have been instrumental in elucidating the reaction mechanisms of enzymes acting on glutamyl groups. For example, simulations of Thermus thermophilus glutamyl-tRNA synthetase (GluRS) have been used to investigate the aminoacylation reaction. nih.gov These studies explored multiple potential mechanisms and calculated the free energy profiles, identifying the most favorable reaction pathway for the transfer of the this compound to its cognate tRNA. researchgate.netnih.gov Similarly, QM-cluster approaches, a type of QM-based calculation, have been used to model the activation of glutamate by GluRS, providing atomistic-level insights into how the enzyme facilitates the reaction with ATP, a process that requires the presence of tRNA. uwindsor.cauwindsor.ca

Molecular Dynamics Simulations to Explore Conformational Changes

Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecules and explore their conformational landscapes. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of proteins and their ligands over time, revealing large-scale conformational changes that are essential for function. nih.govnih.gov

MD simulations have been widely applied to study proteins that bind or process glutamyl groups. For instance, simulations of the ionotropic glutamate receptor (iGluR) ligand-binding domain have been used to model the opening and closing motions (a "Venus flytrap" mechanism) that occur upon agonist (glutamate) or antagonist binding. nih.govuah.esnih.gov These simulations show how ligand binding triggers interdomain hinge motions, which are coupled to the gating of the receptor's ion channel. uah.es In the study of γ-glutamyl carboxylase (GGCX), an integral membrane protein, MD simulations have helped to understand how the binding of its propeptide substrate induces conformational changes that stabilize the enzyme and create the binding pocket for its vitamin K cofactor. researchgate.netpnas.org Accelerated MD (aMD) simulations have been used to study substrate binding to γ-glutamyltransferase (GGT), revealing the role of a "lid-loop" as a gating element that controls substrate access to the binding pocket. biorxiv.orgunimi.it

Theoretical Chemistry and Bioinformatics Approaches in Enzyme Design and Function

Computational and theoretical approaches are increasingly used not only to study existing enzymes but also to design new ones with novel functions or improved properties. nih.govacs.org This field combines principles of theoretical chemistry, bioinformatics, and computational modeling.

The process of computational enzyme design often starts with defining a desired chemical reaction and its transition state. caltech.edu Algorithms then search through protein backbones (scaffolds) to find one that can accommodate the transition state and position catalytic residues—such as glutamate or aspartate—in the correct orientation to facilitate the reaction. nih.govbiorxiv.org For example, introducing glutamate residues into a myoglobin (B1173299) scaffold was shown to create a nitric oxide reductase (NOR) active site, with the glutamates playing a key role in the proton delivery network. nih.gov While initial designs often have modest activity, they can be significantly improved through subsequent rounds of directed evolution, an experimental optimization process. acs.org

Bioinformatics tools are crucial for analyzing protein sequences and structures to understand function. For instance, sequence and structure alignments can identify conserved residues and motifs important for catalysis or substrate binding in families of glutamyl-acting enzymes. embopress.org This information provides a foundation for rational enzyme redesign and for interpreting the results of large-scale mutagenesis experiments.

Predictive Modeling of Post-Translational Modification Sites

Post-translational modifications (PTMs) are critical for regulating protein function, and the addition of glutamyl groups (glutamylation) is a key PTM for proteins like tubulin. embopress.org Predicting which specific residues in a protein sequence are likely to be modified is a significant challenge that can be addressed with computational modeling.

Machine learning (ML) and deep learning models are at the forefront of predicting PTM sites from protein sequence data. nih.govmdpi.comelifesciences.orgazolifesciences.com These models are trained on datasets of experimentally verified modified proteins. plos.org By analyzing the sequence context surrounding known glutamylation sites (i.e., the flanking amino acids), the algorithms learn patterns and features that are predictive of the modification. plos.org For example, ML-based methods have been developed to predict S-glutathionylation sites, a related modification involving glutathione. plos.org Molecular modeling has also been used to understand the structural determinants of glutamylation patterns on tubulin. embopress.org These models suggest that the specific sites of modification are determined by the precise positioning of the flexible tubulin C-terminal tails within the catalytic pocket of the modifying enzymes (tubulin tyrosine ligase-like, TTLL, glutamylases). embopress.org

Table 2: Computational Methodologies for this compound Research

Methodology Principle Application to Glutamyl Groups Key Insights
QM/MM Simulations Combines quantum mechanics for the active site with molecular mechanics for the environment. nih.gov Elucidating the reaction mechanism of glutamyl-tRNA synthetase; nih.gov investigating the catalytic cycle of γ-glutamyltranspeptidase. Provides free energy profiles of reaction pathways; identifies transition states and key catalytic residues. researchgate.net
Molecular Dynamics (MD) Simulates the time-dependent motion of atoms and molecules. nih.govnih.gov Exploring the conformational opening/closing of glutamate receptors; uah.esacs.org studying substrate-induced changes in γ-glutamyl carboxylase. researchgate.net Reveals large-scale functional motions; shows how ligand binding alters protein dynamics and flexibility. biorxiv.org
Enzyme Design & Bioinformatics Uses computational algorithms to create new enzymes and analyzes biological sequence/structure data. nih.govcaltech.edu Designing artificial enzymes with glutamate in the active site; nih.gov identifying conserved functional motifs in glutamylases. embopress.org Creates novel catalysts; reveals evolutionary relationships and key functional residues across enzyme families. acs.org
PTM Site Prediction Employs machine learning models trained on known modification sites to predict new ones. plos.org Predicting glutamylation sites on tubulin; embopress.org identifying potential S-glutathionylation sites in proteins. plos.org Identifies likely sites for experimental validation; reveals sequence motifs recognized by modifying enzymes. embopress.org

Isotopic Labeling and Tracing Techniques in Metabolic Pathway Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a cell or organism. mdpi.com By replacing an atom (like 12C or 14N) with its heavier, stable isotope (13C or 15N), researchers can follow the journey of the labeled molecule through complex metabolic networks. rsc.org This approach, often coupled with analytical techniques like mass spectrometry (MS) or NMR spectroscopy, provides quantitative insights into metabolic fluxes—the rates of reactions in metabolic pathways. nih.govtudublin.ie

In the context of the this compound, stable isotope tracers such as [U-13C5]glutamine or [U-13C,15N]glutamate are widely used. nih.govresearchgate.netnih.gov When cells are cultured in media containing these labeled substrates, the isotopic labels are incorporated into downstream metabolites. nih.gov For example, the carbon skeleton of glutamine can enter the tricarboxylic acid (TCA) cycle after being converted to glutamate and then α-ketoglutarate. nih.gov By measuring the mass distribution of TCA cycle intermediates, one can quantify the contribution of glutamine to cellular energy metabolism. researchgate.net

This technique has revealed the critical role of glutamine metabolism in various contexts, particularly in cancer cells, which often exhibit a high dependency on this amino acid. mdpi.com For instance, [U-13C5]glutamine tracing can distinguish between the oxidative (forward) metabolism of α-ketoglutarate in the TCA cycle and its reductive carboxylation to produce citrate, a key pathway for lipid synthesis in some cancer cells. nih.gov

Simultaneous tracing with both 13C and 15N-labeled tracers provides an even more detailed picture, allowing researchers to follow the paths of both the carbon backbone and the nitrogen atoms of glutamate and glutamine. rsc.org This has been used to study the activity of aminotransferases and the synthesis of other amino acids and nucleotides. rsc.orgresearchgate.net For example, studies in hippocampal slices using [15N]glutamate have demonstrated sustained glutamate nitrogen metabolism during aging. nih.gov Advanced applications include hyperpolarized MRI with isotopically enriched glutamine (e.g., [5-13C,4,4-2H2,5-15N]-L-glutamine) to non-invasively image glutamine metabolism in vivo. pnas.org

Table 3: Common Isotopic Tracers for this compound Metabolism

Isotopic Tracer Primary Metabolic Pathway Traced Information Obtained Example Application
[U-13C5]glutamine Glutaminolysis, TCA cycle anaplerosis, reductive carboxylation. nih.gov Quantifies the contribution of glutamine carbon to the TCA cycle and biosynthetic precursors. researchgate.net Studying metabolic reprogramming in cancer cells under hypoxia. researchgate.net
[1-13C]glutamine Reductive carboxylation vs. oxidative metabolism. mdpi.com Specifically confirms reductive carboxylation activity, as the C1 carbon is lost in the oxidative pathway. mdpi.com Differentiating metabolic fluxes in tumors.
[15N]glutamate / [15N2]glutamine Nitrogen metabolism, transamination reactions. nih.govmdpi.com Tracks the fate of glutamyl nitrogen into other amino acids, nucleotides, and waste products. rsc.org Assessing nitrogen balance and amino acid synthesis in various physiological states. nih.gov
[U-13C,15N]glutamate Simultaneous carbon and nitrogen metabolism. researchgate.net Provides a comprehensive view of how the entire glutamate molecule is utilized and partitioned. rsc.org Detailed metabolic flux analysis in soil microbial communities or cultured human cells. rsc.orgresearchgate.net

Q & A

Q. How should researchers design studies to investigate this compound roles in redox signaling?

  • Employ redox-sensitive fluorescent probes (e.g., roGFP) to monitor glutamyl-thiol exchange in live cells. Combine with knockout models (e.g., CRISPR-Cas9) to isolate glutamyl-specific effects. Validate using tandem MS to detect glutathionylation or other redox modifications .

Methodological Guidelines

  • Data Presentation : Include raw data tables in appendices and processed data (e.g., kinetic curves, structural overlays) in the main text. Use color-coded figures for clarity, adhering to journal guidelines (e.g., Med. Chem. Commun.) .
  • Validation : Follow ICH M10 guidelines for bioanalytical method validation, including precision, accuracy, and stability testing for glutamyl-specific assays .
  • Bias Mitigation : Predefine hypotheses and statistical thresholds to avoid overinterpretation. Use blinded data analysis where feasible .

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